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Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine

Cat. No.: B1338501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the characterization of 1-(2-Bromoethyl)pyrrolidine. Due to the

limited availability of public spectroscopic data for 1-(2-Bromoethyl)pyrrolidine, this document

presents predicted data and data from structurally related compounds to serve as a reference

for analytical characterization. The guide is structured to provide clear, actionable information

for researchers involved in the synthesis, quality control, and application of this compound.

Spectroscopic Data Summary
The structural confirmation and purity assessment of 1-(2-Bromoethyl)pyrrolidine and its

common salt form, 1-(2-Bromoethyl)pyrrolidine hydrobromide, rely on a combination of

spectroscopic techniques. The following tables summarize the expected and observed spectral

data for this compound and its close analogs.

Table 1: ¹H NMR Spectroscopic Data for 1-(2-Bromoethyl)pyrrolidine Hydrobromide
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Hα (N-CH₂) 3.6 - 3.8 t 2H

Hβ (Br-CH₂) 3.4 - 3.6 t 2H

Hγ (Pyrrolidine N-

CH₂)
3.0 - 3.3 m 4H

Hδ (Pyrrolidine CH₂) 1.9 - 2.2 m 4H

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Carbon Predicted Chemical Shift (δ, ppm)

Cα (N-CH₂) 55 - 60

Cβ (Br-CH₂) 28 - 33

Cγ (Pyrrolidine N-CH₂) 53 - 58

Cδ (Pyrrolidine CH₂) 22 - 26

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

may vary based on solvent and experimental conditions.

Table 3: FT-IR Spectroscopic Data for 1-(2-Bromoethyl)pyrrolidine Hydrobromide
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Wavenumber (cm⁻¹) Intensity Assignment

2950-3050 Strong C-H stretch (aliphatic)

2400-2700 Broad, Strong N-H stretch (ammonium salt)

1450-1480 Medium CH₂ bend

1000-1200 Medium C-N stretch

650-700 Medium C-Br stretch

Note: Predicted absorption bands are based on typical functional group frequencies.

Table 4: Mass Spectrometry Data for 1-(2-Bromoethyl)pyrrolidine

m/z Relative Intensity (%) Assignment

177/179 ~1:1
[M]⁺ (Molecular ion with Br

isotopes)

98 High [M - Br]⁺

70 High Pyrrolidine fragment

43 Medium Ethyl fragment

Note: Fragmentation patterns are predicted based on the structure of the free base. The

hydrobromide salt would not typically be analyzed by electron ionization mass spectrometry.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology:

Sample Preparation: A small quantity of 1-(2-Bromoethyl)pyrrolidine hydrobromide

(typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated

solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal

standard for the chosen solvent, is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum.

Spectral Width: 0 to 200 ppm.

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans

(1024 to 4096) is typically required.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation: As 1-(2-Bromoethyl)pyrrolidine hydrobromide is a solid, the KBr pellet

method is commonly used. A small amount of the sample (1-2 mg) is finely ground with

spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: For the analysis of the free base, a dilute solution of 1-(2-
Bromoethyl)pyrrolidine is prepared in a volatile organic solvent such as methanol or

acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Range: A scan range of m/z 40 to 300 is typically appropriate.

The instrument is calibrated using a known standard.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-(2-Bromoethyl)pyrrolidine.
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A general workflow for the synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(2-
Bromoethyl)pyrrolidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338501#spectroscopic-data-for-1-2-bromoethyl-
pyrrolidine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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